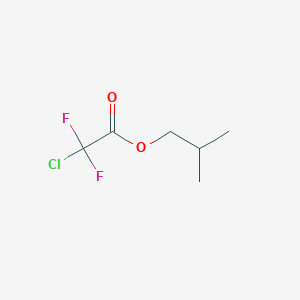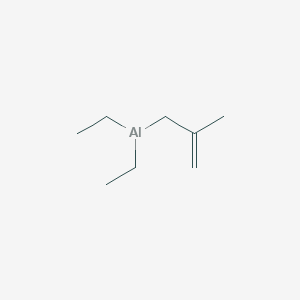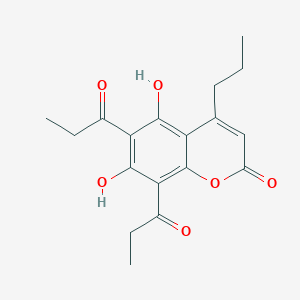
2H-1-Benzopyran-2-one, 5,7-dihydroxy-6,8-bis(1-oxopropyl)-4-propyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2H-1-Benzopyran-2-one, 5,7-dihydroxy-6,8-bis(1-oxopropyl)-4-propyl- is a complex organic compound belonging to the benzopyran family This compound is characterized by its unique structure, which includes multiple hydroxyl groups and propyl substitutions
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2H-1-Benzopyran-2-one, 5,7-dihydroxy-6,8-bis(1-oxopropyl)-4-propyl- typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Benzopyran Core: The initial step involves the cyclization of a suitable precursor, such as a phenol derivative, with an appropriate aldehyde or ketone under acidic or basic conditions to form the benzopyran core.
Hydroxylation: Introduction of hydroxyl groups at the 5 and 7 positions can be achieved through selective hydroxylation reactions, often using reagents like hydrogen peroxide or other oxidizing agents.
Propyl Substitution: The propyl groups at the 4, 6, and 8 positions are introduced through alkylation reactions, typically using propyl halides in the presence of a strong base like sodium hydride or potassium tert-butoxide.
Oxopropyl Substitution:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and efficient purification techniques such as crystallization or chromatography to ensure high yield and purity.
化学反応の分析
Types of Reactions
2H-1-Benzopyran-2-one, 5,7-dihydroxy-6,8-bis(1-oxopropyl)-4-propyl- undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones or other oxidized derivatives.
Reduction: The oxopropyl groups can be reduced to alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo electrophilic or nucleophilic substitution reactions, particularly at the hydroxyl and oxopropyl positions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, or chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides, or other electrophiles in the presence of bases or catalysts.
Major Products
Oxidation Products: Quinones, carboxylic acids.
Reduction Products: Alcohols, alkanes.
Substitution Products: Alkylated or acylated derivatives.
科学的研究の応用
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.
Biology
In biological research, 2H-1-Benzopyran-2-one, 5,7-dihydroxy-6,8-bis(1-oxopropyl)-4-propyl- is studied for its potential antioxidant, anti-inflammatory, and antimicrobial properties. These properties make it a candidate for drug development and therapeutic applications.
Medicine
In medicine, this compound is investigated for its potential use in treating various diseases, including cancer, cardiovascular diseases, and neurodegenerative disorders. Its ability to interact with biological targets makes it a promising lead compound for drug discovery.
Industry
In the industrial sector, this compound is used in the production of dyes, fragrances, and other specialty chemicals. Its unique chemical properties make it valuable for various industrial applications.
作用機序
The mechanism of action of 2H-1-Benzopyran-2-one, 5,7-dihydroxy-6,8-bis(1-oxopropyl)-4-propyl- involves its interaction with specific molecular targets and pathways. The hydroxyl groups can participate in hydrogen bonding and redox reactions, while the oxopropyl groups can interact with enzymes and receptors. These interactions can modulate various biological processes, including oxidative stress, inflammation, and cell signaling pathways.
類似化合物との比較
Similar Compounds
Coumarin: A simpler benzopyran derivative known for its anticoagulant properties.
Esculetin: A dihydroxycoumarin with antioxidant and anti-inflammatory activities.
Warfarin: A synthetic coumarin derivative used as an anticoagulant.
Uniqueness
2H-1-Benzopyran-2-one, 5,7-dihydroxy-6,8-bis(1-oxopropyl)-4-propyl- is unique due to its multiple functional groups, which provide a diverse range of chemical reactivity and biological activity. Its complex structure allows for specific interactions with biological targets, making it a versatile compound for various applications.
特性
CAS番号 |
166983-60-4 |
|---|---|
分子式 |
C18H20O6 |
分子量 |
332.3 g/mol |
IUPAC名 |
5,7-dihydroxy-6,8-di(propanoyl)-4-propylchromen-2-one |
InChI |
InChI=1S/C18H20O6/c1-4-7-9-8-12(21)24-18-13(9)16(22)14(10(19)5-2)17(23)15(18)11(20)6-3/h8,22-23H,4-7H2,1-3H3 |
InChIキー |
LUOPKCUAKFETTE-UHFFFAOYSA-N |
正規SMILES |
CCCC1=CC(=O)OC2=C(C(=C(C(=C12)O)C(=O)CC)O)C(=O)CC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



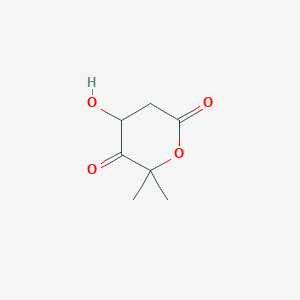
![6-Methyl-2-phenyl-2,3-dihydro-1H-pyrrolo[3,4-c]pyridin-7-ol](/img/structure/B14274137.png)

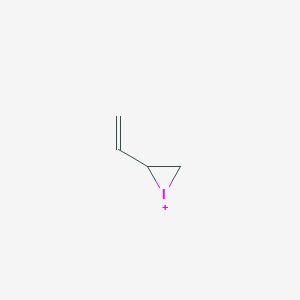
![4-[(2-Chloroethyl)amino]-1,2,5-thiadiazole-3-carboxylic acid](/img/structure/B14274152.png)
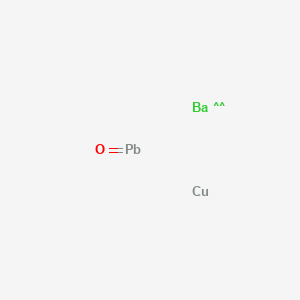
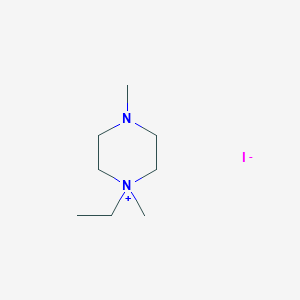
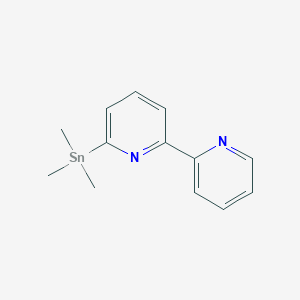
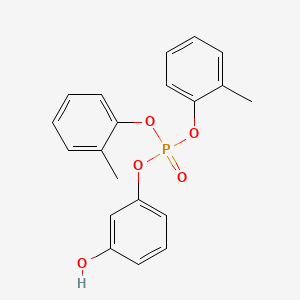
![1-{4-Methyl-2-[2-(triethoxysilyl)ethyl]phenyl}ethan-1-one](/img/structure/B14274186.png)

